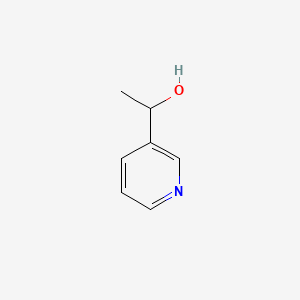

3-(1-Hydroxyethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526489. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUEBURHKSKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909829 | |

| Record name | 1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4754-27-2, 10593-35-8 | |

| Record name | α-Methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4754-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinemethanol, alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4754-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpyridine-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-PYRIDYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6E9JKE977 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(1-Hydroxyethyl)pyridine chemical properties and structure

An In-depth Technical Guide to 3-(1-Hydroxyethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document delineates its core chemical and physical properties, molecular structure, and stereochemical aspects. Furthermore, it offers an in-depth exploration of its spectroscopic profile, established synthetic methodologies with a detailed experimental protocol, and its applications as a key building block in medicinal chemistry. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as 1-(3-Pyridyl)ethanol, is a substituted pyridine derivative that has garnered attention as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a hydroxyethyl group at the 3-position provides a chiral center and a reactive hydroxyl group, making it a valuable building block for creating complex molecular architectures with specific biological activities. This guide aims to serve as a detailed resource, consolidating essential technical information to support its application in research and development.

Molecular Structure and Stereochemistry

The structure of this compound consists of a pyridine ring substituted at the C3 position with a 1-hydroxyethyl group. This substitution introduces a stereocenter at the carbon atom bearing the hydroxyl group, meaning the compound can exist as two enantiomers: (R)-3-(1-Hydroxyethyl)pyridine and (S)-3-(1-Hydroxyethyl)pyridine.

The specific rotation of the (R)-enantiomer has been documented, highlighting the chiral nature of this molecule.[2] The racemic mixture is commonly encountered and is suitable for many synthetic applications. However, for the synthesis of enantiomerically pure pharmaceuticals, the use of a specific stereoisomer is often required. The InChIKey for the racemic compound is QMDUEBURHKSKDG-UHFFFAOYSA-N.[1][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design, including reaction setup, purification, and formulation. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4754-27-2 | [1][3][4][5] |

| Molecular Formula | C7H9NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2][3] |

| Appearance | Light brown to dark yellow liquid | [1] |

| Boiling Point | 123-125 °C at 5 Torr; 239.6 °C at 760 mmHg | [1][5] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [1][5] |

| pKa | 13.75 ± 0.20 (Predicted, for the hydroxyl proton) | [1] |

| Flash Point | 98.7 °C | [5] |

| Storage Temperature | Room temperature, under inert atmosphere | [1][3][4] |

The pyridine nitrogen provides a basic site, while the hydroxyl group can act as a weak acid. The predicted pKa of the hydroxyl group is approximately 13.75, indicating it is a very weak acid.[1] The basicity of the pyridine nitrogen is a key characteristic, influencing its reactivity and solubility in acidic media.

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the hydroxyethyl side chain. A representative ¹H-NMR spectrum in CDCl₃ shows a doublet for the methyl protons around 1.53 ppm, a quartet for the methine proton at approximately 4.96 ppm, and a broad singlet for the hydroxyl proton. The aromatic protons of the pyridine ring appear in the range of 7.26-8.57 ppm.[6]

-

Mass Spectrometry : Electron impact mass spectrometry typically shows a molecular ion peak (M+) at m/z 124, corresponding to the protonated molecule [M+H]⁺.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for the C-N and C=C stretching vibrations of the pyridine ring are also observed in the fingerprint region.

Synthesis and Manufacturing

This compound is commonly synthesized via the Grignard reaction. A prevalent and reliable method involves the reaction of 3-pyridinecarboxaldehyde with a methylmagnesium halide.

Experimental Protocol: Grignard Synthesis of this compound[8]

Objective: To synthesize this compound from 3-pyridinecarboxaldehyde and methylmagnesium bromide.

Materials:

-

3-Pyridinecarboxaldehyde

-

Methylmagnesium bromide (0.96 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Chloroform and Methanol (for chromatography)

Procedure:

-

Under a nitrogen atmosphere, cool a solution of methylmagnesium bromide (16.6 mL, 15.9 mmol) in a round-bottom flask to 0 °C using an ice bath.

-

Slowly add a solution of 3-pyridinecarboxaldehyde (500 µL, 5.30 mmol) in anhydrous THF (5.0 mL) to the Grignard reagent at 0 °C with continuous stirring.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol (9/1) mobile phase to yield this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: The Grignard reagent is highly reactive with atmospheric oxygen and moisture. Conducting the reaction under nitrogen is crucial to prevent its decomposition and ensure a high yield.

-

Low Temperature: The addition of the aldehyde to the Grignard reagent is performed at 0 °C to control the exothermicity of the reaction and minimize the formation of side products.

-

Aqueous Work-up: The saturated ammonium chloride solution is a mild acid that effectively quenches the reaction by protonating the alkoxide intermediate and destroying any unreacted Grignard reagent without causing unwanted side reactions.

Synthesis Workflow Diagram

Caption: Grignard synthesis workflow for this compound.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[7] this compound serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The hydroxyl group can be further functionalized, and the pyridine ring can interact with biological targets.

-

Bioisosteric Replacement: The pyridone moiety, which can be derived from hydroxypyridines, is often used as a bioisostere for amides, phenyl groups, and other heterocycles to improve properties such as solubility and metabolic stability.[8]

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

Logical Relationship Diagram

Caption: Applications of this compound in chemical synthesis.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.

-

Hazard Statements: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4][9]

-

Precautionary Statements:

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[9][10] It should be stored under an inert atmosphere at room temperature.[1][3][4]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile of chemical and physical properties. Its straightforward synthesis and the presence of reactive functional groups make it an important building block for the development of new pharmaceuticals and other high-value chemicals. This guide provides the essential technical information required for its safe and effective utilization in a research and development setting.

References

- Chemsrc. (2025). This compound | CAS#:4754-27-2.

- MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1369.

- Cislak, F. E. (1959). U.S. Patent No. 2,891,959. Washington, DC: U.S. Patent and Trademark Office.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine.

- ResearchGate. (n.d.). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen.

- MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1369.

- Williams, R. (n.d.). pKa Values.

- Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- MassBank. (2016). msbnk-casmi_2016-sm813501.

- eLife. (2026). Affinity-guided labeling reveals P2X7 nanoscale membrane redistribution during BV2 microglial activation.

- NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.

- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.

- NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. WebBook.

- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.

- University of York. (n.d.). IR spectroscopy. Chemistry Teaching Labs.

- ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).

Sources

- 1. This compound | 4754-27-2 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 4754-27-2 [sigmaaldrich.com]

- 4. This compound | 4754-27-2 [sigmaaldrich.com]

- 5. This compound | CAS#:4754-27-2 | Chemsrc [chemsrc.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An Application Scientist's Guide to the Infrared Spectrum of 3-(1-Hydroxyethyl)pyridine

Abstract

This technical guide provides a detailed analysis of the principles, experimental methodologies, and interpretation of the Fourier Transform Infrared (FTIR) spectrum of 3-(1-Hydroxyethyl)pyridine. As a key heterocyclic building block in medicinal chemistry and materials science, the unambiguous structural confirmation of this molecule is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying its functional group architecture. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral acquisition and a deep dive into the vibrational characteristics of the secondary alcohol and 3-substituted pyridine moieties.

Molecular Architecture and Its Spectroscopic Implications

This compound is a molecule composed of a pyridine ring substituted at the 3-position with a 1-hydroxyethyl group. This structure presents several distinct functional groups, each with characteristic vibrational modes that are detectable by IR spectroscopy:

-

A Secondary Alcohol (-CH(OH)CH₃): This group is defined by a hydroxyl (-OH) group attached to a carbon that is bonded to two other carbons. Its key vibrational signatures are the O-H stretch and the C-O stretch. The O-H stretch is particularly diagnostic due to its sensitivity to hydrogen bonding.

-

A 3-Substituted Pyridine Ring: This aromatic heterocycle contains C=C and C=N double bonds, as well as aromatic C-H bonds. The vibrations from the ring provide a unique "fingerprint" and confirm the substitution pattern.

-

Aliphatic C-H Bonds: The methyl and methine groups of the hydroxyethyl substituent have characteristic C-H stretching and bending vibrations.

A precise interpretation of the IR spectrum allows for the simultaneous confirmation of all these structural features.

Caption: Molecular structure of this compound.

Core Principles: Decoding the Vibrational Spectrum

An infrared spectrum is typically analyzed in distinct regions. For this compound, the key areas of interest are the X-H stretching region, the double bond region, and the fingerprint region.

The O-H Stretching Vibration: A Telltale Sign of Hydrogen Bonding

-

Region: 3650 - 3200 cm⁻¹

-

Interpretation: The hydroxyl group is the most conspicuous feature in the spectrum. In a condensed phase (like a neat liquid or solid), alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H covalent bond, causing its stretching frequency to decrease and the absorption band to become significantly broad.[1][2]

-

Expert Insight: A sharp, weak peak around 3600 cm⁻¹ would indicate a "free" O-H group (present in a very dilute solution in a non-polar solvent or in the gas phase), while a strong, very broad band centered around 3400-3200 cm⁻¹ is definitive evidence of a hydrogen-bonded alcohol in the liquid or solid state.[1][3] The breadth of this peak arises from the sample containing a population of molecules with a range of hydrogen bond strengths, leading to a continuum of vibrational energies.[4]

C-H Stretching Vibrations: Distinguishing Aromatic and Aliphatic Moieties

-

Region: 3100 - 2850 cm⁻¹

-

Interpretation: A vertical line drawn at 3000 cm⁻¹ is a powerful diagnostic tool.[5]

-

Aromatic C-H Stretch (>3000 cm⁻¹): The sp²-hybridized C-H bonds of the pyridine ring absorb at slightly higher frequencies than their aliphatic counterparts. Expect to see one or more medium-to-weak peaks in the 3100 - 3000 cm⁻¹ region.[6][7]

-

Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³-hybridized C-H bonds of the ethyl group (both the methine and methyl groups) will produce medium-to-strong absorptions in the 2980 - 2850 cm⁻¹ range.[8]

-

The Double Bond and Aromatic Region: The Pyridine Ring's Signature

-

Region: 1650 - 1400 cm⁻¹

-

Interpretation: This region contains stretching vibrations from the C=C and C=N bonds within the pyridine ring. These absorptions are highly characteristic and sensitive to the substitution pattern.[7]

-

Expected Peaks: For 3-substituted pyridines, a series of strong to medium bands are typically observed. Key absorptions are expected around 1600 cm⁻¹, 1580 cm⁻¹, 1480 cm⁻¹, and 1430 cm⁻¹ .[7] The precise positions and relative intensities of these bands are a hallmark of the pyridine ring's integrity and substitution.

The Fingerprint Region: Confirming the Secondary Alcohol and Substitution Pattern

-

Region: 1400 - 650 cm⁻¹

-

Interpretation: This region is rich with complex vibrations, including C-C stretching, C-H bending, and, most importantly, the C-O stretch of the alcohol. While complex, this region provides a unique fingerprint for the molecule.[8][9]

-

Key Diagnostic Peaks:

-

C-O Stretch: This is a strong and crucial band for confirming the alcohol functionality. For secondary alcohols, this peak typically appears in the range of 1150 - 1075 cm⁻¹ .[10] Its high intensity is due to the large change in dipole moment during the C-O bond vibration.[11]

-

O-H Bend: An in-plane O-H bend can sometimes be observed as a broad, medium peak near 1350 cm⁻¹ .[10]

-

C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring gives rise to characteristic C-H "out-of-plane" (oop) bending bands. For 3-substitution, a strong band is expected in the 810-750 cm⁻¹ range.[6]

-

Experimental Protocol: High-Fidelity ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a liquid sample like this compound due to its simplicity, speed, and minimal sample preparation.[12][13]

Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

ATR Crystal Cleaning: The cornerstone of a reliable measurement is a pristine ATR crystal (e.g., diamond or germanium). Meticulously clean the crystal surface using a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely.[14]

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step. The resulting spectrum should be a flat line, free of significant absorptions from atmospheric CO₂ (~2350 cm⁻¹) and water vapor (around 3600 cm⁻¹ and 1640 cm⁻¹). This ensures that any peaks in the sample spectrum are from the analyte itself. A typical background scan involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[15]

-

Sample Application: Place a single, small drop of this compound directly onto the center of the ATR crystal. Only a few microliters are needed to completely cover the crystal surface.[12][16]

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background measurement. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in Step 2 to prevent cross-contamination of future samples.[13]

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Spectral Data Summary and Interpretation

The following table summarizes the expected characteristic absorption bands for this compound, based on established correlation tables and spectral data for analogous structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Confirmed |

| ~3350 (very broad) | Strong | O-H Stretch (Intermolecular H-Bonding)[1][3] | Secondary Alcohol |

| ~3050 | Medium | Aromatic C-H Stretch[6] | Pyridine Ring |

| ~2975, ~2930 | Strong | Aliphatic C-H Stretch (asymmetric & symmetric)[8] | Ethyl Substituent |

| ~1595, ~1575 | Strong | C=C and C=N Ring Stretch[7] | Pyridine Ring |

| ~1475, ~1425 | Strong | C=C and C=N Ring Stretch[7] | Pyridine Ring |

| ~1375 | Medium | CH₃ Symmetric Bend (Umbrella Mode) | Methyl Group of Ethyl Substituent |

| ~1120 | Strong | C-O Stretch[10] | Secondary Alcohol |

| ~1025 | Medium | Ring Breathing Mode | Pyridine Ring |

| ~790 | Strong | Aromatic C-H Out-of-Plane Bend (3-substitution)[6] | 3-Substituted Pyridine |

Conclusion

The infrared spectrum of this compound provides a definitive "fingerprint" for its molecular structure. The key diagnostic features are the intensely broad O-H stretch centered around 3350 cm⁻¹, confirming the hydrogen-bonded alcohol; a strong C-O stretch near 1120 cm⁻¹, characteristic of a secondary alcohol; and a series of sharp absorptions between 1600-1400 cm⁻¹ and a strong out-of-plane bend near 790 cm⁻¹, which together confirm the presence and 3-substitution pattern of the pyridine ring. This in-depth guide provides the necessary framework for researchers to confidently acquire and interpret the spectrum, ensuring the structural integrity of this vital chemical intermediate.

References

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online.

- JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.

- American Chemical Society. (2022, May 31). Infrared Spectra and Hydrogen-Bond Configurations of Water Molecules at the Interface of Water-Insoluble Polymers under Humidified Conditions.

- National Center for Biotechnology Information. (2023, May 3).

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?

- Chemistry LibreTexts. (2022, October 7). 5.4: Infrared Spectroscopy.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- Oxford Academic. (2018, June 4). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration.

- Polish Academy of Sciences. (n.d.).

- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- University of the Free State. (n.d.).

- Royal Society of Chemistry. (1958). Infrared studies of heterocyclic compounds. Part III. 3-Monosubstituted pyridines. Journal of the Chemical Society (Resumed).

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- American Chemical Society. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry.

- ResearchGate. (n.d.). Pyridine adsorption FT-IR difference spectra under constant pyridine...

- PubMed. (2020, September 30). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition.

- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Pyridine Compounds.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- National Institute of Standards and Technology. (n.d.). Pyridine, 3-ethyl-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Pyridine IR Spectrum. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

Sources

- 1. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. agilent.com [agilent.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(1-Hydroxyethyl)pyridine

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 3-(1-Hydroxyethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of mass spectrometry and applies them to predict and interpret the fragmentation patterns of this specific molecule under various ionization conditions.

Introduction to this compound and Mass Spectrometry

This compound is a substituted pyridine with a molecular formula of C₇H₉NO and a molecular weight of 123.152 g/mol .[1] Its structure, featuring a pyridine ring and a secondary alcohol functional group, dictates its fragmentation behavior in a mass spectrometer. Understanding these fragmentation pathways is crucial for its identification and structural elucidation in complex matrices.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] The process involves vaporizing a sample, ionizing the molecules, separating the ions based on their m/z, and detecting them. The resulting mass spectrum provides a fingerprint of the molecule, revealing its molecular weight and structural information through the analysis of fragment ions.[2][3]

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization technique significantly impacts the extent of fragmentation. This guide will focus on two common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the sample, causing extensive fragmentation.[4][5][6] This results in a complex mass spectrum with numerous fragment peaks, which can be invaluable for structural determination.[5][6]

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[5][7] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation, providing controlled structural insights.[5][7]

Predicted Fragmentation Pattern of this compound under EI-MS

Under electron ionization, the molecular ion (M⁺˙) of this compound at m/z 123 will be formed, though its abundance may be low due to the molecule's propensity to fragment.[8] The primary fragmentation pathways are predicted to involve cleavages at the side chain and within the pyridine ring.

Key Fragmentation Pathways in EI-MS:

-

α-Cleavage: The most favorable cleavage is expected to be the C-C bond adjacent to the oxygen atom of the hydroxyl group. This would result in the loss of a methyl radical (•CH₃), leading to a highly stable resonance-stabilized ion at m/z 108 . This is often the base peak in the spectrum of such compounds.

-

Loss of Water: Alcohols readily undergo dehydration, leading to the loss of a neutral water molecule (H₂O). This would produce a fragment ion at m/z 105 .

-

Benzylic Cleavage: Cleavage of the bond between the pyridine ring and the hydroxyethyl side chain can occur, leading to the formation of a pyridinium cation. However, the formation of the more stable ion at m/z 108 via α-cleavage is generally more probable.

-

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, though this typically requires higher energy and results in lower abundance ions. Common losses include HCN (27 u) from the ring.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Structure | Neutral Loss |

| 123 | [C₇H₉NO]⁺˙ (Molecular Ion) | - |

| 108 | [C₆H₆NO]⁺ | •CH₃ |

| 105 | [C₇H₇N]⁺˙ | H₂O |

| 78 | [C₅H₄N]⁺ | •C₂H₅O |

Predicted Fragmentation Pattern of this compound under ESI-MS/MS

In positive-ion ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 124 . Collision-induced dissociation (CID) in a tandem mass spectrometer will then be used to generate fragment ions.

Key Fragmentation Pathways in ESI-MS/MS:

-

Loss of Water: The most prominent fragmentation pathway for the protonated molecule is the facile loss of a neutral water molecule (H₂O) from the protonated hydroxyl group, resulting in a strong signal at m/z 106 .

-

Loss of Ethylene: Following the loss of water, the resulting ion at m/z 106 may undergo further fragmentation, such as the loss of ethylene (C₂H₄), to produce an ion at m/z 78 .

-

Cleavage of the C-C side chain bond: Direct cleavage of the C-C bond in the side chain of the protonated molecule can lead to the formation of a pyridyl cation.

Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 124 | 106 | H₂O |

| 124 | 78 | C₂H₅OH |

| 106 | 78 | C₂H₄ |

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound under EI and ESI conditions.

Caption: Proposed EI fragmentation of this compound.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Hypothetical Experimental Protocol for Mass Spectrometric Analysis

This section outlines a generalized protocol for the analysis of this compound using both GC-MS (for EI) and LC-MS/MS (for ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap) equipped with an Electron Ionization source.[4]

-

GC Conditions:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[4]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

-

Precursor Ion Selection: Select the [M+H]⁺ ion at m/z 124.

-

Collision Gas: Argon.

-

Collision Energy: Optimize the collision energy (e.g., 10-30 eV) to achieve characteristic fragmentation.

-

Product Ion Scan: Scan for product ions in a relevant mass range (e.g., m/z 50-130).

-

Caption: General experimental workflows for GC-MS and LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predictable based on the fundamental principles of organic mass spectrometry. Under EI-MS, the fragmentation is dominated by α-cleavage leading to a stable ion at m/z 108. In contrast, ESI-MS/MS of the protonated molecule primarily shows a facile loss of water to produce a fragment at m/z 106. The distinct fragmentation patterns generated by these different ionization techniques provide complementary information that is highly valuable for the unambiguous identification and structural characterization of this compound. The provided hypothetical protocols offer a solid starting point for developing robust analytical methods for the detection and quantification of this compound in various scientific and industrial applications.

References

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (n.d.).

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1807.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.

- Chemsrc. (n.d.). This compound.

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Vekey, K., & Czuczy, N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Borges, V. E., & Vessecchi, R. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.

- MassBank. (2016, December 12). msbnk-casmi_2016-sm813501.

- Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.

- University of Arizona. (n.d.). Interpretation of mass spectra.

- PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling.

- National Institutes of Health. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.

- PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine.

- ResearchGate. (n.d.). ESI-MS Data of Compounds 1-3.

- National Institute of Standards and Technology. (n.d.). Pyridine, 3-ethyl-. NIST WebBook.

- Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.

- Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra.

Sources

- 1. This compound | CAS#:4754-27-2 | Chemsrc [chemsrc.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. scienceready.com.au [scienceready.com.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uni-saarland.de [uni-saarland.de]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-(1-Hydroxyethyl)pyridine via 3-Acetylpyridine Reduction

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(1-hydroxyethyl)pyridine through the reduction of 3-acetylpyridine. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, experimental protocols, and analytical characterization involved in this important transformation. The guide emphasizes the widely-used sodium borohydride reduction method due to its operational simplicity and high chemoselectivity. Alternative methods, including catalytic hydrogenation, are also discussed to provide a comparative perspective. Safety considerations, detailed work-up and purification procedures, and in-depth spectroscopic characterization of the final product are included to ensure the practical applicability of the described methods. This document aims to serve as a valuable resource for the efficient and safe laboratory-scale synthesis of this compound, a key building block in medicinal chemistry.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The introduction of functionalized side chains to the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a valuable chiral building block and intermediate in the synthesis of a wide range of biologically active compounds.[3] Its hydroxyl group provides a handle for further chemical modifications, while the pyridine nitrogen can influence solubility and participate in crucial binding interactions with biological targets. The development of efficient and reliable methods for the synthesis of this compound is therefore of significant interest to the pharmaceutical industry.

The most direct and common route to this compound is the reduction of the readily available starting material, 3-acetylpyridine.[4] This transformation, while seemingly straightforward, requires careful consideration of the reducing agent and reaction conditions to achieve high yield and purity, particularly to avoid the over-reduction of the pyridine ring.

This guide will focus on the practical aspects of this synthesis, with a primary emphasis on the use of sodium borohydride, a mild and selective reducing agent.

Theoretical Background: The Chemistry of Carbonyl Reduction

The reduction of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis. The core of this transformation is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The Mechanism of Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and chemoselective reducing agent, particularly effective for the reduction of aldehydes and ketones.[5] Its selectivity stems from its milder reactivity compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄). NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions, and importantly for this synthesis, it does not reduce the aromatic pyridine ring.[6]

The mechanism of the sodium borohydride reduction of a ketone, such as 3-acetylpyridine, proceeds in two main steps:

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the 3-acetylpyridine, leading to the formation of a new carbon-hydrogen bond and breaking the carbon-oxygen π-bond. This results in the formation of a tetrahedral alkoxide intermediate.[7]

-

Protonation: The resulting alkoxide is then protonated by a protic solvent (such as methanol or water) in a work-up step to yield the final alcohol product, this compound.[8]

One mole of sodium borohydride contains four hydride ions and can, in theory, reduce four moles of the ketone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 4. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]

- 8. webassign.net [webassign.net]

A Mechanistic and Practical Guide to the Synthesis of 3-(1-Hydroxyethyl)pyridine via Grignard Reaction

Executive Summary

3-(1-Hydroxyethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate for a range of bioactive molecules.[1] The Grignard reaction offers a robust and efficient pathway for its synthesis through the formation of a critical carbon-carbon bond. This technical guide provides an in-depth exploration of the underlying mechanism, practical execution, and critical considerations for the synthesis of this compound from 3-acetylpyridine and a methylmagnesium halide. We will dissect the nucleophilic addition mechanism, address the unique challenges posed by the pyridine moiety, and present a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fundamental transformation.

Introduction: The Strategic Importance of the Grignard Reaction

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. In 1912, Victor Grignard was awarded the Nobel Prize in Chemistry for his discovery of organomagnesium halides, now universally known as Grignard reagents.[2][3] This class of organometallic compounds provides a powerful method for creating C-C bonds by acting as potent carbon-based nucleophiles.[4]

The fundamental principle of the Grignard reaction lies in the concept of "umpolung," or polarity reversal. The insertion of a magnesium atom between the carbon and halogen of an alkyl or aryl halide transforms the electrophilic carbon of the starting material into a highly nucleophilic carbanion-like species.[5][6] This nucleophilic carbon can then attack a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new alcohols.[2][7] The reaction of a Grignard reagent with a ketone, as discussed herein, is a classic strategy for producing tertiary alcohols.[8]

Core Mechanism: Nucleophilic Addition to a Carbonyl

The synthesis of this compound via the Grignard reaction proceeds through a well-established nucleophilic addition pathway. The reaction can be conceptually divided into two primary stages: the nucleophilic attack to form a magnesium alkoxide intermediate and the subsequent acidic workup to yield the final alcohol product.

-

Formation of the Lewis Acid-Base Complex: The reaction initiates with the coordination of the magnesium atom of the Grignard reagent (acting as a Lewis acid) to the lone pair electrons of the carbonyl oxygen in 3-acetylpyridine. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

-

Nucleophilic Attack: The highly polarized C-Mg bond delivers the nucleophilic methyl group to the now highly electrophilic carbonyl carbon.[2][5] This attack proceeds through a six-membered ring transition state, breaking the carbonyl's π bond and transferring the electrons to the oxygen atom.[3]

-

Formation of the Tetrahedral Alkoxide Intermediate: This nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate.[2][6] This intermediate is stable in the anhydrous ethereal solvent until the addition of a protic source.

-

Protonation (Workup): In a separate workup step, a mild acid (such as a saturated aqueous solution of ammonium chloride) is introduced to the reaction mixture.[9] The alkoxide oxygen is protonated, yielding the final tertiary alcohol, this compound, and water-soluble magnesium salts.[10]

Caption: Reaction mechanism for the synthesis of this compound.

Field-Proven Insights: Challenges with Pyridine Substrates

While the Grignard reaction is robust, its application to nitrogen-containing heterocycles like pyridine requires careful consideration to avoid potential side reactions. The inherent basicity of both the pyridine nitrogen and the Grignard reagent introduces complexity.

-

Basicity of the Grignard Reagent: Grignard reagents are not only strong nucleophiles but also powerful bases.[4] This necessitates strictly anhydrous reaction conditions, as any trace of water or other protic solvents will protonate the Grignard reagent, quenching it and preventing the desired reaction.[3][11]

-

Reduction of the Pyridine Ring: Grignard reagents that possess a β-hydride (e.g., ethylmagnesium bromide) can act as reducing agents, leading to the formation of dihydropyridine species as byproducts.[12] Using methylmagnesium bromide, which lacks β-hydrides, effectively mitigates this risk.

-

Direct Addition to the Pyridine Ring: The pyridine ring itself can be susceptible to nucleophilic attack, especially if activated (e.g., as a pyridinium salt).[13][14] While less common with neutral pyridines, highly reactive Grignard reagents could potentially lead to dearomatization side products.[15] Controlling the reaction temperature is a key strategy to favor addition at the more electrophilic carbonyl center.

A Self-Validating Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound. It incorporates steps for reaction monitoring, purification, and validation to ensure trustworthiness and reproducibility.

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Acetylpyridine | 121.14 | 1.21 g | 10.0 | Starting material |

| Magnesium Turnings | 24.31 | 267 mg | 11.0 | Activated |

| Iodomethane (Methyl Iodide) | 141.94 | 1.56 g (0.69 mL) | 11.0 | Used to form the Grignard reagent in situ |

| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - | Solvent, must be dry |

| Saturated NH₄Cl (aq.) | - | 20 mL | - | For quenching the reaction |

| Ethyl Acetate | - | ~100 mL | - | Extraction solvent |

| Anhydrous Sodium Sulfate | - | As needed | - | Drying agent |

| Silica Gel | - | As needed | - | For column chromatography |

-

Apparatus Preparation: All glassware (round-bottom flask, condenser, addition funnel) must be oven-dried for at least 4 hours at 120 °C and assembled hot under a nitrogen or argon atmosphere to exclude moisture.[10][16]

-

Grignard Reagent Formation: Place magnesium turnings and a small iodine crystal (to initiate the reaction) in the reaction flask.[17] Add 10 mL of anhydrous THF. In the addition funnel, prepare a solution of iodomethane in 10 mL of anhydrous THF. Add this solution dropwise to the stirring magnesium suspension. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent. After the addition is complete, stir for an additional 30 minutes.[8]

-

Substrate Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 3-acetylpyridine in 20 mL of anhydrous THF and add it dropwise to the cold, stirring Grignard solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side products.[9]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-acetylpyridine spot.

-

Quenching and Work-up: Cool the reaction mixture back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[9][17]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.[17]

-

Purification and Characterization: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil should be purified by silica gel column chromatography (e.g., using a chloroform/methanol 9/1 eluent system) to yield pure this compound.[9] The final product's identity and purity should be confirmed using ¹H-NMR and Mass Spectrometry.

Caption: A validated workflow for the synthesis and purification of the target compound.

Data Analysis and Expected Results

Successful synthesis will yield this compound as a liquid or low-melting solid. The expected yield based on similar reported procedures is typically in the range of 70-80%.[9]

Spectroscopic analysis is essential for confirming the structure of the final product.

| Analysis Type | Expected Data | Reference |

| Mass Spec. (ESI) | m/z: 124 (M+H)⁺ | [9] |

| ¹H-NMR (CDCl₃) | δ 8.57 (d, 1H), δ 8.49 (dd, 1H), δ 7.74 (ddd, 1H), δ 7.28 (m, 1H), δ 4.96 (q, 1H), δ 2.62 (br s, 1H, -OH), δ 1.53 (d, 3H). Note: Chemical shifts (δ) are in ppm. Coupling patterns: d=doublet, dd=doublet of doublets, ddd=doublet of doublet of doublets, q=quartet, m=multiplet. | [9] |

Conclusion

The Grignard reaction remains an indispensable tool in modern organic synthesis for the construction of complex molecular architectures. The synthesis of this compound from 3-acetylpyridine exemplifies a classic and efficient application of this reaction to create a valuable tertiary alcohol on a heterocyclic scaffold. By understanding the core nucleophilic addition mechanism, anticipating the challenges inherent to pyridine substrates, and adhering to a rigorous, validated experimental protocol, researchers can reliably access this important building block. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to maximizing yield and minimizing the formation of impurities.

References

- The Grignard Reaction Mechanism. Chemistry Steps. [Link]

- Grignard Reaction. Organic Chemistry Portal. [Link]

- Alcohols from Carbonyl Compounds: Grignard Reagents. Chemistry LibreTexts. [Link]

- Grignard Reactions with Carbonyls. eCampusOntario Pressbooks. [Link]

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. [Link]

- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Grignard compounds derived from pyridine. I. Semantic Scholar. [Link]

- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

- Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. ChemRxiv. [Link]

- The Grignard Reaction. University of California, Irvine. [Link]

- CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Assumption University. [Link]

- ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction.

- Grignard Reaction. Saddleback College. [Link]

- Grignard reaction. Wikipedia. [Link]

- Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. [Link]

- Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]

- Synthesis of pyridines. Organic Chemistry Portal. [Link]

- This compound. Chemsrc. [Link]

- Experiment 3: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. Sciencemadness.org. [Link]

- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

Sources

- 1. This compound | 4754-27-2 [chemicalbook.com]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. sciencemadness.org [sciencemadness.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. leah4sci.com [leah4sci.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. www1.udel.edu [www1.udel.edu]

- 17. community.wvu.edu [community.wvu.edu]

Physical and chemical properties of (R)-3-(1-Hydroxyethyl)pyridine

An In-Depth Technical Guide to (R)-3-(1-Hydroxyethyl)pyridine

Introduction: The Significance of a Chiral Pyridine Alcohol

(R)-3-(1-Hydroxyethyl)pyridine is a chiral heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] As an enantiomerically pure building block, it provides a crucial scaffold for the synthesis of complex, stereospecific molecules. The pyridine ring is a ubiquitous feature in a vast array of bioactive compounds, including vitamins and numerous therapeutic agents, valued for its ability to improve water solubility and engage in critical biological interactions.[2][3] The presence of a secondary alcohol at a defined stereocenter—the (R)-configuration—offers a versatile handle for further chemical modification, enabling the construction of molecules with precise three-dimensional architectures required for targeted biological activity.

This guide offers a comprehensive examination of the core physical and chemical properties of (R)-3-(1-Hydroxyethyl)pyridine. It is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for its effective use in synthesis, analysis, and formulation. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and chemical reactivity, supported by established experimental protocols and authoritative references.

Part 1: Core Molecular and Physical Properties

The physical properties of a compound are paramount, dictating its behavior in various experimental and physiological environments. These characteristics influence everything from reaction kinetics and purification strategies to formulation and bioavailability. The data for (R)-3-(1-Hydroxyethyl)pyridine are summarized below.

Summary of Physicochemical Data

| Property | Value | Significance & Scientific Insight |

| IUPAC Name | (1R)-1-(pyridin-3-yl)ethanol[4] | The systematic name precisely defines the molecular structure, indicating a pyridine ring substituted at the 3-position with an ethanol group, where the chiral center at the alcohol carbon has an (R) absolute configuration. |

| Synonyms | (R)-1-(3-PYRIDYL)ETHANOL, (R)-α-Methylpyridine-3-methanol[4] | Familiarity with common synonyms is crucial for comprehensive literature and database searches. |

| CAS Number | 7606-26-0[4] | The unique Chemical Abstracts Service registry number is the universal identifier for this specific enantiomer, preventing ambiguity with its (S)-counterpart or the racemic mixture. |

| Molecular Formula | C₇H₉NO[4] | Confirms the elemental composition, essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 123.15 g/mol [4][5] | A fundamental parameter for all stoichiometric calculations, from reaction planning to solution preparation. |

| Appearance | Liquid / Light brown liquid[5][6] | Indicates the physical state at room temperature. The color may suggest the presence of minor impurities, which is common for nitrogen-containing heterocycles. |

| Boiling Point | 239.6 °C at 760 mmHg[4] (Predicted); 123-125 °C at 5 Torr[5] | The high boiling point at atmospheric pressure reflects strong intermolecular hydrogen bonding from the hydroxyl group. The vacuum distillation data is more practical for laboratory-scale purification to avoid thermal decomposition. |

| Density | 1.083 g/cm³[4] | This value is higher than water, which is useful information for solvent extraction and phase separation procedures. |

| pKa | 13.75 ± 0.20 (Predicted)[5] | This predicted pKa likely refers to the hydroxyl proton, indicating it is a very weak acid, typical for an alcohol. The basicity is conferred by the pyridine nitrogen, whose conjugate acid pKa is expected to be around 5, similar to pyridine itself (pKa 5.23).[7] This dual nature is critical for its behavior in pH-dependent processes like chromatography and physiological interactions. |

| Storage | Inert atmosphere, room temperature[5][6] | Recommends storage conditions to prevent oxidation or degradation, ensuring the long-term integrity of the compound. |

Part 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of (R)-3-(1-Hydroxyethyl)pyridine is governed by its three key structural features: the aromatic pyridine ring, the secondary alcohol, and the stereogenic center.

-

The Pyridine Ring: As a heterocyclic amine, the nitrogen atom imparts basic properties, allowing it to act as a Lewis base and form salts with acids.[7] The ring itself is electron-deficient compared to benzene, which influences its reactivity in electrophilic aromatic substitution. It is a foundational structure in medicinal chemistry, often serving as a bioisostere for phenyl rings to enhance solubility and metabolic stability.[2]

-

The Secondary Alcohol: The hydroxyl group is a versatile functional handle. It can be:

-

Oxidized to the corresponding ketone, 3-acetylpyridine, a common synthetic precursor.

-

Esterified or etherified to introduce a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR).

-

Activated (e.g., conversion to a tosylate or mesylate) to facilitate nucleophilic substitution reactions, often with inversion of stereochemistry if the chiral center is attacked.

-

-

The Chiral Center: The (R)-configuration is the defining feature for stereospecific applications. Maintaining this stereochemical integrity throughout a synthetic sequence is critical. Reactions at the chiral center or adjacent to it must be carefully chosen to avoid racemization. Its enantiopure nature is essential for producing drugs that interact selectively with chiral biological targets like enzymes and receptors.

Illustrative Synthetic Pathway: Grignard Reaction

A common and straightforward method for synthesizing the racemic version of 3-(1-Hydroxyethyl)pyridine is the Grignard reaction, which involves the addition of a methyl group to 3-pyridinecarboxaldehyde. Chiral resolution or asymmetric synthesis is then required to isolate the desired (R)-enantiomer.

Caption: A generalized workflow for the structural elucidation of a chemical compound. [8]

Part 4: Protocol for Enantiomeric Purity Analysis

Ensuring the enantiomeric excess (e.e.) of a chiral compound is critical in drug development. [9]Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. [1]The following protocol provides a robust methodology for separating and quantifying the (R) and (S) enantiomers of this compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

1. Rationale and Causality: The separation is based on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective because they form transient, diastereomeric complexes with the analytes through a combination of hydrogen bonding, π-π stacking, and steric interactions. [9][10]The mobile phase composition is optimized to achieve a balance between retention and resolution. A non-polar solvent like n-hexane is typically paired with an alcohol modifier (e.g., isopropanol) to modulate the strength of these interactions.

2. Materials and Equipment:

-

(R)-3-(1-Hydroxyethyl)pyridine sample

-

(S)-3-(1-Hydroxyethyl)pyridine reference standard (or racemic mixture)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

HPLC system with UV detector

-

Chiral Column: Chiralpak® IA or a similar amylose-based CSP [9] 3. Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 90:10 (v/v). [9]Degas the solution thoroughly using sonication or vacuum filtration.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. If using a racemic standard for method development, prepare it similarly.

-

HPLC System Configuration:

-

Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column oven temperature to 25 °C. [9] * Set the UV detector wavelength to 254 nm, where the pyridine ring exhibits strong absorbance. [9]4. Analysis:

-

Inject 10 µL of the sample solution onto the column.

-

Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

-

Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times with the reference standard.

-

-

Data Processing:

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 (assuming the R-enantiomer is the major peak).

-

4. Self-Validating System & Trustworthiness: The protocol's reliability is ensured by running a system suitability test using a racemic mixture. This test should demonstrate baseline resolution between the two enantiomer peaks (Resolution > 2.0 is ideal). [9]The accuracy of the % e.e. calculation depends on the precise integration of these well-resolved peaks.

Conclusion

(R)-3-(1-Hydroxyethyl)pyridine is a valuable chiral intermediate whose utility is firmly rooted in its distinct physical and chemical properties. Its pyridine core, versatile secondary alcohol, and defined stereochemistry provide a powerful combination for the design and synthesis of advanced pharmaceutical agents. A thorough understanding of its reactivity, spectroscopic signature, and analytical characterization, as detailed in this guide, is essential for any scientist aiming to leverage this compound in their research and development endeavors.

References

- Chemsrc. This compound | CAS#:4754-27-2. [Link]

- The Royal Society of Chemistry.

- Jadhav, R. A., Ahirrao, V. K., Patil, R. H., & Kiran, B. Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)

- PubChem. 2-(2-Hydroxyethyl)pyridine.

- Google Patents. Process of preparing 3-(2-hydroxyethyl) pyridine.

- MDPI.

- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

- Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

- Wikipedia. Pyridine. [Link]

- PubChem. 3-Hydroxypyridine.

- PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

- ScienceDirect.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- Phenomenex.

- Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

- Studylib. pKa Values Table: Inorganic & Organic Acids. [Link]

- University of Regina.

- PubChem. 3-Pyridinemethanol.

- UVaDOC.

- Organic Chemistry Data.

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcrcp.ac.in [bcrcp.ac.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 4754-27-2 [chemicalbook.com]

- 6. This compound | 4754-27-2 [sigmaaldrich.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic data for 3-(1-Hydroxyethyl)pyridine derivatives

An In-Depth Technical Guide to the Spectroscopic Data of 3-(1-Hydroxyethyl)pyridine Derivatives

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds, frequently encountered as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Their structural architecture, featuring a chiral center adjacent to a pyridine ring, imparts specific chemical and biological properties that are of great interest in drug development. A thorough understanding of their structure is paramount, and this is achieved primarily through the application of modern spectroscopic techniques.

This guide provides a comprehensive exploration of the spectroscopic data for this compound derivatives. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to synthesize, analyze, and characterize these molecules. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating approach to structural elucidation.

Synthesis and Purification: Establishing a Baseline

The foundation of any reliable spectroscopic analysis is a pure sample. A common and effective method for synthesizing the parent compound, this compound, is through the Grignard reaction, which involves the addition of a methyl group to 3-pyridinecarboxaldehyde.[2]

Experimental Protocol: Synthesis of this compound[2]

-

Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (5.30 mmol) in anhydrous tetrahydrofuran (THF, 5.0 mL), slowly add methylmagnesium bromide (a 0.96 M solution in THF, 16.6 mL, 15.9 mmol) under a nitrogen atmosphere at 0°C.

-

Reaction Execution: Stir the mixture at 0°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture to quench the excess Grignard reagent.

-

Extraction: Perform an extraction with ethyl acetate. The organic layer is then washed with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: Purify the residue by silica gel column chromatography using a chloroform/methanol (9/1) eluent to obtain pure this compound.

The causality here is clear: the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The acidic workup protonates the resulting alkoxide to yield the secondary alcohol. Purification via column chromatography is essential to remove unreacted starting material and byproducts, ensuring that the subsequent spectroscopic data is representative of the target molecule alone.

Caption: Workflow for the synthesis and purification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the molecular framework.[3][4]

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

For the parent this compound, the following signals are characteristic (in CDCl₃): [2]